molecular formula C7H5Cl2FO B13205554 4-Chloro-1-(chloromethoxy)-2-fluorobenzene

4-Chloro-1-(chloromethoxy)-2-fluorobenzene

Katalognummer: B13205554
Molekulargewicht: 195.01 g/mol
InChI-Schlüssel: MWVQYTCPAXSZJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1-(chloromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C7H5Cl2FO It is a derivative of benzene, where the benzene ring is substituted with chlorine, chloromethoxy, and fluorine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(chloromethoxy)-2-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the following steps:

    Chlorination: Benzene is first chlorinated to introduce the chlorine substituent.

    Methoxylation: The chlorinated benzene undergoes a reaction with methanol in the presence of a catalyst to introduce the chloromethoxy group.

    Fluorination: Finally, the compound is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-(chloromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The chloromethoxy group can be hydrolyzed to form hydroxyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chlorine or fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-(chloromethoxy)-2-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-1-(chloromethoxy)-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, the compound may inhibit specific enzymes or bind to receptors, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-1-(chloromethoxy)-2-bromobenzene: Similar structure but with a bromine atom instead of fluorine.

    4-Chloro-1-(chloromethoxy)-2-iodobenzene: Similar structure but with an iodine atom instead of fluorine.

    4-Chloro-1-(methoxymethoxy)-2-fluorobenzene: Similar structure but with a methoxymethoxy group instead of chloromethoxy.

Uniqueness

4-Chloro-1-(chloromethoxy)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The combination of these substituents makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H5Cl2FO

Molekulargewicht

195.01 g/mol

IUPAC-Name

4-chloro-1-(chloromethoxy)-2-fluorobenzene

InChI

InChI=1S/C7H5Cl2FO/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3H,4H2

InChI-Schlüssel

MWVQYTCPAXSZJJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)F)OCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.